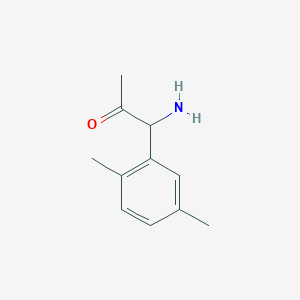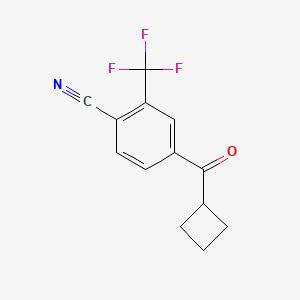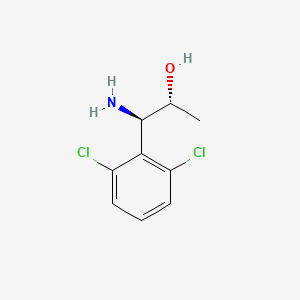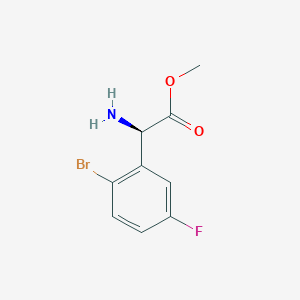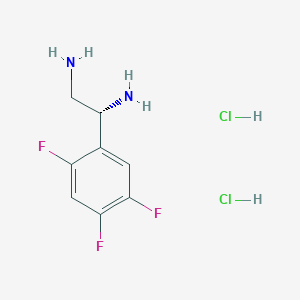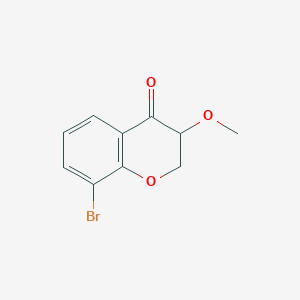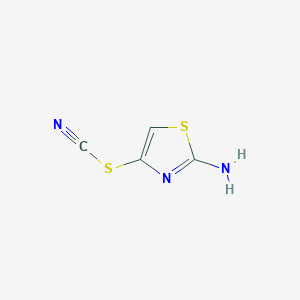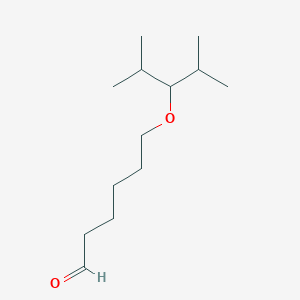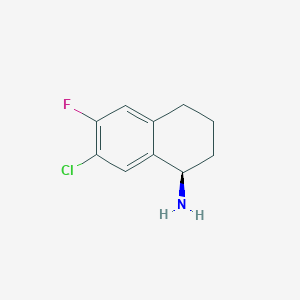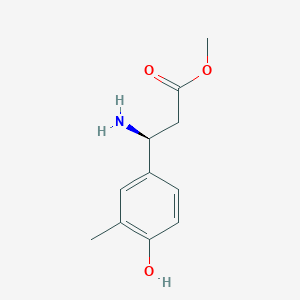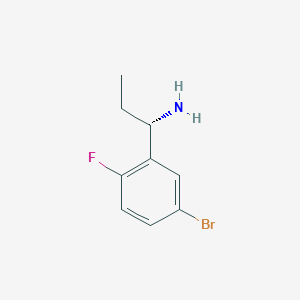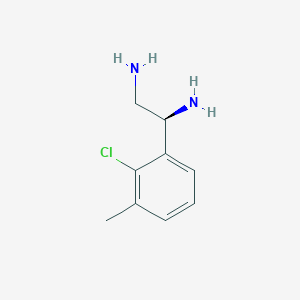
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can facilitate the selective production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound, with different stereochemistry.
1-(2-chloro-3-methylphenyl)ethane-1,2-diamine: The racemic mixture of the compound.
1-(2-chloro-3-methylphenyl)ethane-1-amine: A structurally similar compound with one less amine group.
Uniqueness
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This specificity makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
IMRNLUKFCARPHK-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)[C@@H](CN)N)Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(CN)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)

